molecular formula C15H19N3O4 B13229307 tert-Butyl 5'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 5'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B13229307
M. Wt: 305.33 g/mol
InChI Key: ZNNCHDKDPWDCMV-UHFFFAOYSA-N
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Description

tert-Butyl 5'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a spirocyclic compound featuring a fused azetidine-indole core. Key structural elements include:

  • A spiro junction at the azetidine (4-membered ring) and indole (5-membered aromatic ring) systems.
  • A tert-butyl carboxylate group at position 1 of the azetidine, providing steric bulk and stability.
  • A nitro (-NO₂) substituent at position 5' of the indole moiety, which imparts electron-withdrawing effects and influences reactivity.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

tert-butyl 5-nitrospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C15H19N3O4/c1-14(2,3)22-13(19)17-8-15(9-17)7-16-12-5-4-10(18(20)21)6-11(12)15/h4-6,16H,7-9H2,1-3H3

InChI Key

ZNNCHDKDPWDCMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of strong bases like sodium hydride (NaH) and organic solvents such as dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution on the indole ring could introduce various functional groups at specific positions.

Scientific Research Applications

tert-Butyl 5'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a complex organic compound featuring a spiro structure that combines an azetidine ring with an indole moiety. The presence of a nitro group in the compound influences its pharmacological properties.

Potential Applications

While specific applications for this compound are not extensively documented, similar compounds with related structural features and functional groups have shown various biological activities. Given the presence of the nitro group, it may influence the compound's pharmacological properties. Research suggests that compounds similar to tert-butyl 5'-methoxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate may exhibit various biological activities.

Related Compounds

  • tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate: Contains iodine, which could lead to enhanced biological activity due to halogenation.
  • tert-Butyl 5'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate: Similar structure with bromine substitution that could affect reactivity and bioactivity.
  • tert-Butyl 5-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate: Methyl substitution may alter lipophilicity and biological interactions.

Further Research

Mechanism of Action

The mechanism by which tert-Butyl 5’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole moiety can intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects .

Comparison with Similar Compounds

Structural Analogues with Varying Indole Substituents

The nitro group at position 5' distinguishes this compound from analogues with amino (-NH₂) or methyl (-CH₃) substituents. Key comparisons include:

Compound Name Substituent (Position 5') Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 5'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate Nitro (-NO₂) C₁₅H₁₉N₃O₄* ~305.34 High polarity; potential electrophilic reactivity N/A
tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate Amino (-NH₂) C₁₅H₂₁N₃O₂ 275.35 Hydrogen-bonding capability; basicity
tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate Methyl (-CH₃) C₁₆H₂₂N₂O₂ 274.36 Enhanced lipophilicity; metabolic stability

*Estimated based on structural similarity.

  • Solubility: The amino analogue may exhibit higher aqueous solubility due to hydrogen bonding, whereas the methyl derivative is more lipophilic .

Spirocyclic Analogues with Different Core Scaffolds

Other spirocyclic compounds with distinct ring systems highlight the impact of core structure on properties:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Findings References
5′-(tert-butyl)-6-chloro-5-fluoro-4′-(2-fluorophenyl)-spiro[indoline-3,3′-pyrazol]-2-one Spiro[indoline-3,3′-pyrazol] Halogens (Cl, F), aryl groups 560 (observed) Enhanced halogen-mediated bioactivity
tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate Spiro[indoline-3,4′-pyran] Bromine (Br) 368.27 Bromine’s role in cross-coupling reactions
tert-Butyl 8-benzyl-6,6-dimethylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate Spiro[azetidine-3,6′-pyrazinooxazine] Benzyl, methyl groups N/A Steric effects from benzyl group
  • Functional Group Diversity : Halogenated spiro compounds (e.g., ) demonstrate utility in Suzuki-Miyaura couplings, whereas the nitro group may favor reduction or nucleophilic aromatic substitution .

Analogues with Alternative Protecting Groups or Side Chains

Variations in the tert-butyl carboxylate moiety or indole side chains further illustrate structural adaptability:

Compound Name Modification Molecular Weight (g/mol) Key Insights References
(E)-tert-Butyl 6-(3-hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate Alkenyl side chain at indole position ~275 (estimated) Conformational flexibility via alkenyl group
tert-Butyl 2-(4-ethoxy-4-oxobutyl)-2'-iodo-spiro[indoline-3,3'-pyrrole]-1-carboxylate Iodo substituent, ester side chain ~573 (observed) Iodine’s role in radiolabeling or cross-coupling
  • Side Chain Effects : Alkenyl or ester groups (e.g., ) can modulate solubility and serve as handles for further functionalization, whereas the nitro group may limit such modifications due to its electron-withdrawing nature.

Biological Activity

tert-Butyl 5'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a novel compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, and related compounds, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a spirocyclic framework that integrates an azetidine ring fused to an indole moiety, along with a tert-butyl ester group and a nitro group. Its molecular formula is C14H18N2O4C_{14}H_{18}N_{2}O_{4}, with a molecular weight of approximately 306.33 g/mol .

Biological Activity Overview

The biological activity of this compound is primarily influenced by the presence of the nitro group, which can participate in redox reactions and potentially interact with various biological targets. The compound has shown promise in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Immunomodulatory Effects : The compound may act as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial in immune response regulation .
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some indications of selective toxicity towards specific tumor types.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of similar compounds can significantly impact their biological activity. For instance, variations such as different substituents on the azetidine or indole rings can alter potency and selectivity towards biological targets .

Case Studies

  • TLR Agonism : In a study evaluating various azetidine derivatives, this compound was found to induce interferon-alpha (IFNα) production in human peripheral blood mononuclear cells (PBMCs), suggesting its role as an immunomodulator .
  • Cytotoxicity Assessment : A comparative analysis of cytotoxic effects across several derivatives revealed that this compound exhibited significant cytotoxicity against certain cancer cell lines while sparing normal cells, highlighting its potential as a therapeutic agent .

Comparison of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylateC_{14}H_{18}BrN_{2}O_{4}Bromine substituentModerate antimicrobial activity
tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylateC_{14}H_{18}N_{4}O_{4}Amino substituentEnhanced TLR agonism

This table summarizes key features and biological activities of compounds structurally related to this compound.

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